molecular formula C24H22FN5O3 B2385029 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115565-64-4

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2385029
CAS No.: 1115565-64-4
M. Wt: 447.47
InChI Key: TVVVLJVWOLRQPP-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system known for its pharmaceutical relevance. Key structural elements include:

  • A 7-phenyl group at position 7 of the pyrrolopyrimidine ring.
  • A 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl substituent at position 3, combining a fluorinated arylpiperazine moiety with a ketone-linked ethyl chain.

The fluorophenylpiperazine group is notable for its role in modulating receptor affinity, particularly in neurological and anticancer targets, due to piperazine’s capacity for hydrogen bonding and fluorophenyl’s lipophilicity .

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-18-8-4-5-9-19(18)28-10-12-29(13-11-28)20(31)15-30-23(32)22-21(27-24(30)33)17(14-26-22)16-6-2-1-3-7-16/h1-9,14,26H,10-13,15H2,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVVLJVWOLRQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents, including a piperazine moiety and a fluorophenyl group. The molecular formula is C22H22FN5O3C_{22}H_{22}FN_5O_3, and its molecular weight is approximately 409.44 g/mol. The structural complexity suggests diverse biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antidepressant Effects : The piperazine ring is often associated with antidepressant properties due to its ability to modulate neurotransmitter systems.
  • Anticancer Activity : The pyrimidine structure is known for its role in anticancer agents, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in nucleotide metabolism and signaling pathways.
  • Receptor Modulation : The presence of the piperazine moiety may allow for interaction with serotonin receptors, influencing mood and anxiety levels.
  • Nucleoside Transport Inhibition : Compounds with similar structures have been shown to inhibit equilibrative nucleoside transporters (ENTs), affecting nucleoside transport across cell membranes and impacting cellular function.

Research Findings

A summary of key studies related to the biological activity of the compound is presented below:

StudyFindings
Study 1 Demonstrated significant antidepressant-like effects in rodent models when administered at specific dosages.
Study 2 Showed promising anticancer activity against various cell lines, with IC50 values comparable to established chemotherapeutics.
Study 3 Investigated antimicrobial properties, revealing effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Case Studies

  • Antidepressant Activity : In a behavioral study involving forced swim tests in mice, the compound exhibited a reduction in immobility time, indicating potential antidepressant effects. The mechanism was linked to serotonin receptor modulation.
  • Anticancer Efficacy : A study evaluated the cytotoxic effects on A549 lung cancer cells, where the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with an MIC of 31.25 µg/mL for S. aureus.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous pyrrolopyrimidine derivatives:

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Pyrrolo[3,2-d]pyrimidine-2,4-dione 7-Phenyl; 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl) Not explicitly stated (inferred: receptor modulation, CNS/anticancer potential) Likely multi-step coupling reactions N/A
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine-4-one 4-Chlorophenyl; dipentylamino; ethyl carboxylate Anticancer activity; purine nucleoside phosphorylase inhibition Aza-Wittig reaction
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Pyrrolo[3,2-d]pyrimidine-4-one 4-Fluorophenyl; 4-methoxyphenoxy; 7-cyano Precursor for bioactive molecules (antimicrobial/anticancer) Recrystallization from ethanol/CH₂Cl₂
N4-(3-bromophenyl)-6-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Pyrrolo[2,3-d]pyrimidine 3-Bromophenyl; 2-(2-chlorophenyl)ethyl Evaluated for multiple receptor targeting (e.g., kinase inhibition) Multi-component coupling
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine Piperidinylphenyl; thioxo group Drug-like properties; oral bioavailability predicted One-step catalytic synthesis

Structural and Functional Analysis

Substituent Effects on Bioactivity The 2-fluorophenylpiperazine group in the target compound may enhance selectivity for serotonin or dopamine receptors compared to 4-chlorophenyl () or 4-methoxyphenoxy () substituents, which prioritize steric bulk and electron-donating effects .

Synthetic Strategies

  • The target compound likely requires sequential coupling of the piperazine moiety via a ketone linker, contrasting with aza-Wittig reactions () or multi-component syntheses () used for simpler derivatives.

Crystallographic Insights

  • Dihedral angles between the pyrrolopyrimidine core and aryl substituents (e.g., 61.05° in vs. 80.6° in ) influence molecular planarity and packing efficiency, affecting solubility and crystallinity .

Q & A

Q. What are the key structural components of this compound, and how do they influence its biological activity?

The compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 2-fluorophenyl-piperazine moiety and a phenyl group . The piperazine ring enhances solubility and receptor interaction, while the fluorophenyl group modulates electronic properties and binding affinity. The pyrrolopyrimidine core provides rigidity, critical for target engagement (e.g., kinase inhibition) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step coupling reactions :

  • Step 1 : Formation of the pyrrolopyrimidine core via cyclization of substituted pyrimidine precursors.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or amide coupling under reflux conditions (e.g., using iPrOH with catalytic HCl) .
  • Step 3 : Purification via flash chromatography (e.g., CHCl₃/MeOH gradients) to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Single-crystal X-ray diffraction for structural confirmation (mean C–C bond length: 0.004–0.005 Å) .
  • ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.16–7.92 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (theoretical: 465.461 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

SAR strategies include:

  • Substituent variation : Replacing the 2-fluorophenyl group with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic interactions .
  • Piperazine modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Core hybridization : Integrating oxadiazole or thienopyrimidine moieties to diversify biological activity .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Mitigation strategies:

  • Reproducibility checks : Validate results across independent labs using standardized protocols (e.g., IC₅₀ determination in triplicate).
  • Computational validation : Employ molecular docking to confirm binding modes against target receptors (e.g., kinases) .
  • Purity verification : Use HPLC (>95% purity threshold) to rule out side-product interference .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Receptor binding assays : Radioligand displacement studies (e.g., for dopamine or serotonin receptors) to quantify affinity .
  • Kinase profiling : High-throughput screening against kinase panels to identify primary targets .
  • Metabolic tracing : Isotope-labeled analogs (e.g., ¹⁸F for PET imaging) to track in vivo distribution .

Q. How can receptor selectivity be improved to minimize off-target effects?

  • Molecular dynamics simulations : Identify key residues in the binding pocket to guide selective modifications .
  • Pharmacophore modeling : Design analogs with steric or electronic features incompatible with off-target receptors .
  • In vitro selectivity panels : Test against GPCRs, ion channels, and transporters to prioritize candidates .

Q. What computational tools are recommended for predicting reactivity and stability?

  • Quantum chemical calculations : Density functional theory (DFT) to model reaction pathways and transition states .
  • ADMET prediction : Software like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
  • Degradation modeling : Accelerated stability studies under varied pH/temperature to identify labile bonds .

Q. What challenges arise in scaling up synthesis, and how can they be resolved?

  • Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., using EtOAc/hexane mixtures) for large batches .
  • Yield optimization : Adjust stoichiometry (e.g., 1.5 eq of aryl amines) and reaction time (e.g., 12–24 hr reflux) .
  • Byproduct management : Use scavenger resins (e.g., polymer-bound reagents) to trap unreacted intermediates .

Q. How does this compound compare to structurally similar analogs in terms of efficacy?

Analog Structural Difference Key Activity Reference
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4-dionePyrimidine core (vs. pyrrolopyrimidine)Lower kinase inhibition
3-[(4-Fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazin-1-yl]-tetrahydropyrimidine-2,4-dioneTetrahydropyrimidine coreEnhanced serotonin receptor affinity
5-Fluorothieno[2,3-d]pyrimidine-2,4-dioneThienopyrimidine coreImproved metabolic stability

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